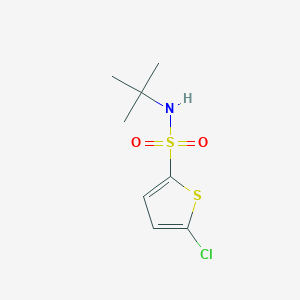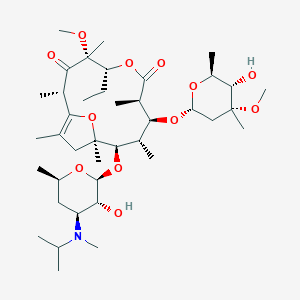
3-Picolyl isothiocyanate hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Picolyl isothiocyanate hydrobromide is a chemical compound with the molecular formula C7H7BrN2S . Its molecular weight is 231.113 Da .
Molecular Structure Analysis
The molecular structure of 3-Picolyl isothiocyanate hydrobromide consists of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and sulfur (S) atoms .Chemical Reactions Analysis
Isothiocyanates, including 3-Picolyl isothiocyanate hydrobromide, can be prepared from alkyl and aryl amines . They can also be synthesized from amines and carbon disulfide .Physical And Chemical Properties Analysis
3-Picolyl isothiocyanate hydrobromide has a boiling point of 278.9ºC at 760mmHg and a melting point of 171ºC . Its exact mass is 229.95100 .Applications De Recherche Scientifique
Cancer Research Applications
Isothiocyanates, including derivatives and related compounds, have been investigated for their potential in cancer research. A study by (Tao et al., 2011) discussed the optimization of delivering and imaging cancer cell targeting using anti-proliferative nanoparticle complex. The Fe(III) complex of di(picolyl)amine modified nanospheres showed enhanced uptake in HeLa cells, suggesting a selective cancer cell payload delivery. This illustrates the potential of isothiocyanate-related compounds in developing novel cancer therapeutics.
Materials Science and Detection Techniques
Isothiocyanates and thioureas derived from reactions involving picolyl isothiocyanates have been used to synthesize materials with specific properties. For instance, (Harris et al., 2001) and (Harris et al., 2002) explored the synthesis of anionic transition metal isothiocyanate complexes from metal powders and thiourea, revealing new synthetic routes to materials with potential applications in catalysis and materials science.
Chemical Synthesis and Analytical Applications
Research has also focused on the synthesis and reactivity of isothiocyanates and their applications in chemical synthesis. A novel one-step electrochemical preparation of silver nanoparticles/poly(3-methylthiophene) nanocomposite was discussed by (Arvand et al., 2017), highlighting the utility of isothiocyanates in fabricating sensors for detecting substances like galantamine in biological and environmental samples. Furthermore, the application of isothiocyanates in LC-tandem mass spectrometry and 19F NMR for the determination of biogenic amines in beverages was investigated by (Jastrzębska et al., 2018), showing their significance in developing analytical methodologies.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(isothiocyanatomethyl)pyridine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S.BrH/c10-6-9-5-7-2-1-3-8-4-7;/h1-4H,5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDYQDNWXOQSOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN=C=S.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375149 |
Source


|
| Record name | 3-Picolyl isothiocyanate hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Picolyl isothiocyanate hydrobromide | |
CAS RN |
147342-57-2 |
Source


|
| Record name | 3-Picolyl isothiocyanate hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate](/img/structure/B139696.png)

![1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide](/img/structure/B139700.png)






